

4-Bromo-N,N-diethylaniline structural analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-N,N-diethylaniline**

Cat. No.: **B7770344**

[Get Quote](#)

An In-depth Technical Guide to the Structural Analysis of **4-Bromo-N,N-diethylaniline**

Foreword: Bridging Structure to Function

In the landscape of synthetic chemistry, certain intermediates emerge as cornerstones for innovation. **4-Bromo-N,N-diethylaniline** is one such molecule. Its utility is not merely a consequence of its constituent atoms but arises from the precise three-dimensional arrangement and electronic landscape of its structure. For researchers in drug discovery, materials science, and dye synthesis, a comprehensive understanding of this structure is paramount. It informs reaction design, predicts reactivity, and ensures the identity and purity of synthesized materials. This guide moves beyond a simple recitation of data; it provides a Senior Application Scientist's perspective on the causal relationships between experimental choices, the resulting data, and the structural truths they reveal. We will dissect this molecule through the lenses of spectroscopy and reactivity, demonstrating how a foundational structural analysis serves as a predictive tool for its application in complex synthetic challenges.

Core Molecular Framework and Physicochemical Properties

4-Bromo-N,N-diethylaniline (CAS No: 2052-06-4) is a parasubstituted aromatic amine. The structural architecture features a benzene ring functionalized with a bromine atom and a diethylamino group at opposite ends (positions 1 and 4). The electron-donating nature of the diethylamino group significantly influences the electronic properties of the aromatic ring, activating it towards certain reactions while directing incoming groups. The bromine atom, a

versatile halogen, serves as an excellent leaving group in a variety of cross-coupling reactions, making the molecule a valuable building block in synthetic chemistry.[1][2][3]

A summary of its fundamental physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ BrN	[4][5]
Molecular Weight	228.13 g/mol	[4][5]
Appearance	Solid	
Melting Point	32-35 °C	[6]
Boiling Point	269-271 °C	[6]
Solubility	Insoluble in water	[3]

Spectroscopic Elucidation: The Structural Signature

Spectroscopy provides an empirical fingerprint of a molecule's structure. For a molecule like **4-Bromo-N,N-diethylaniline**, a multi-technique approach involving NMR, IR, and Mass Spectrometry is not merely confirmatory; it is a self-validating system where each dataset corroborates the others, providing an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The resulting spectrum provides definitive information on the connectivity and arrangement of atoms.

¹H NMR Analysis: The proton NMR spectrum is characterized by two distinct regions: the aromatic region and the aliphatic region.

- Aromatic Protons: The para-substitution pattern results in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating N,N-diethyl group are shielded and appear upfield, while the protons ortho to the bromine atom are deshielded and appear downfield.

- Aliphatic Protons: The diethylamino group gives rise to a quartet for the methylene (-CH₂-) protons, which are adjacent to the methyl group, and a triplet for the terminal methyl (-CH₃) protons.

Signal Assignment	Typical Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (ortho to Br)	~7.2-7.4	Doublet	~9.0
Ar-H (ortho to NEt ₂)	~6.5-6.7	Doublet	~9.0
-N-(CH ₂ CH ₃) ₂	~3.3	Quartet	~7.0
-N-(CH ₂ CH ₃) ₂	~1.1	Triplet	~7.0

¹³C NMR Analysis: The carbon spectrum confirms the number of unique carbon environments. Due to the molecule's symmetry, only six signals are expected: four for the aromatic carbons and two for the ethyl carbons.

Signal Assignment	Typical Chemical Shift (δ , ppm)
C-NEt ₂ (ipso)	~148
C-H (ortho to NEt ₂)	~113
C-H (ortho to Br)	~132
C-Br (ipso)	~110
-N-(CH ₂ CH ₃) ₂	~44
-N-(CH ₂ CH ₃) ₂	~12

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

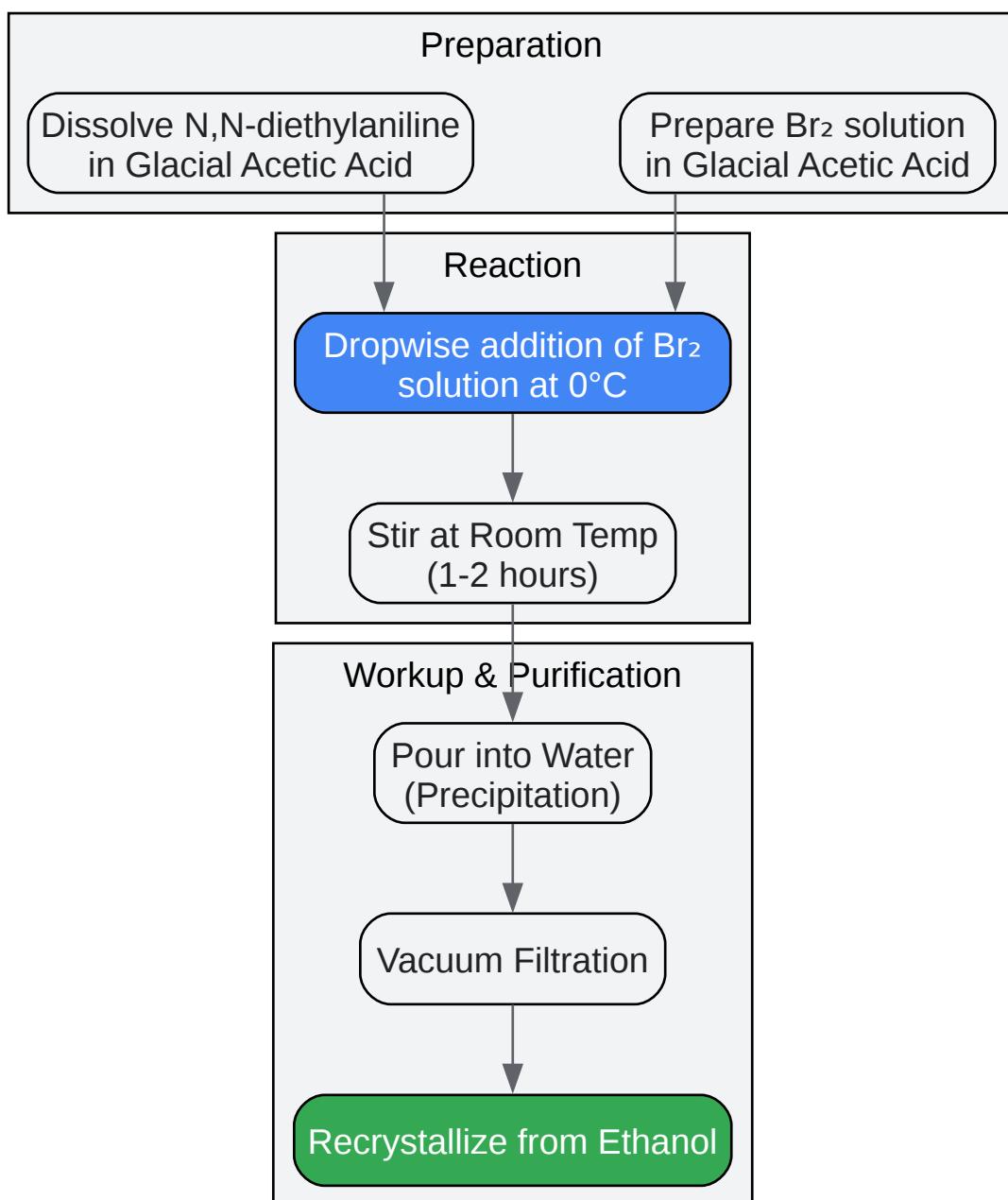
Vibrational Mode	Characteristic Wavenumber (cm ⁻¹)
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-2970
C=C Stretch (Aromatic Ring)	1500-1600
C-N Stretch	1340-1360
C-Br Stretch	500-600

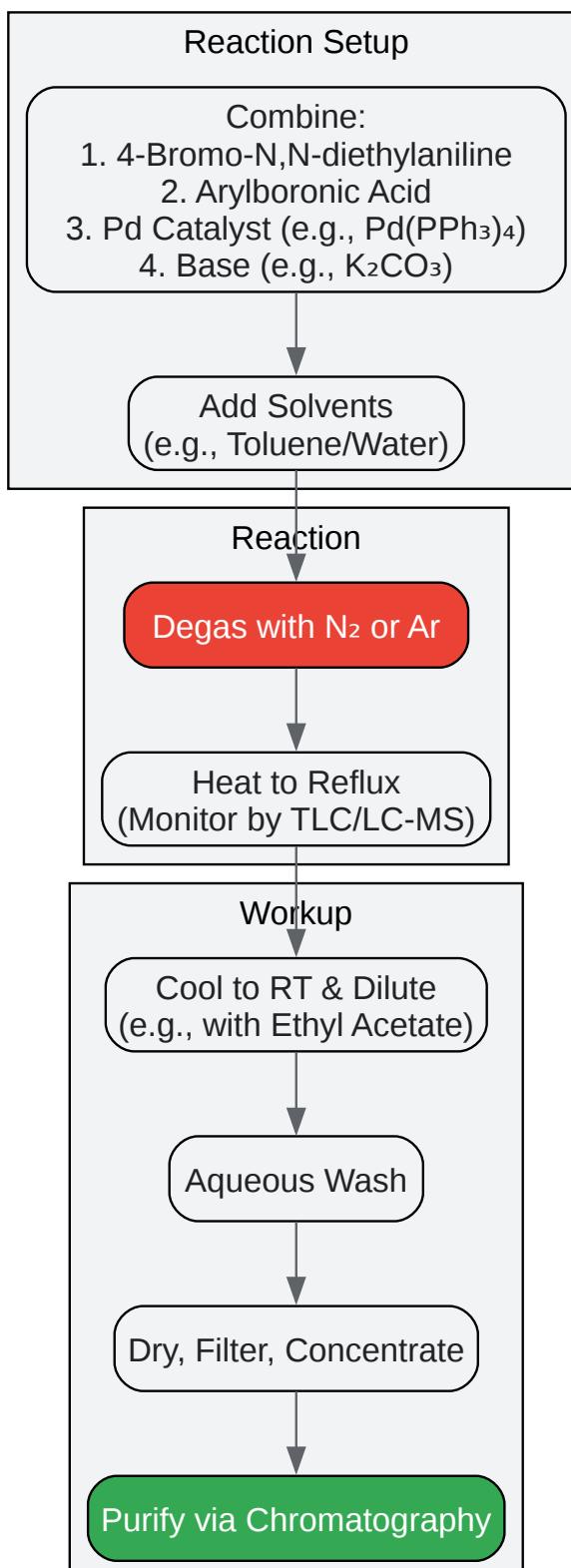
The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule, corroborating the structure determined by NMR.[\[7\]](#)

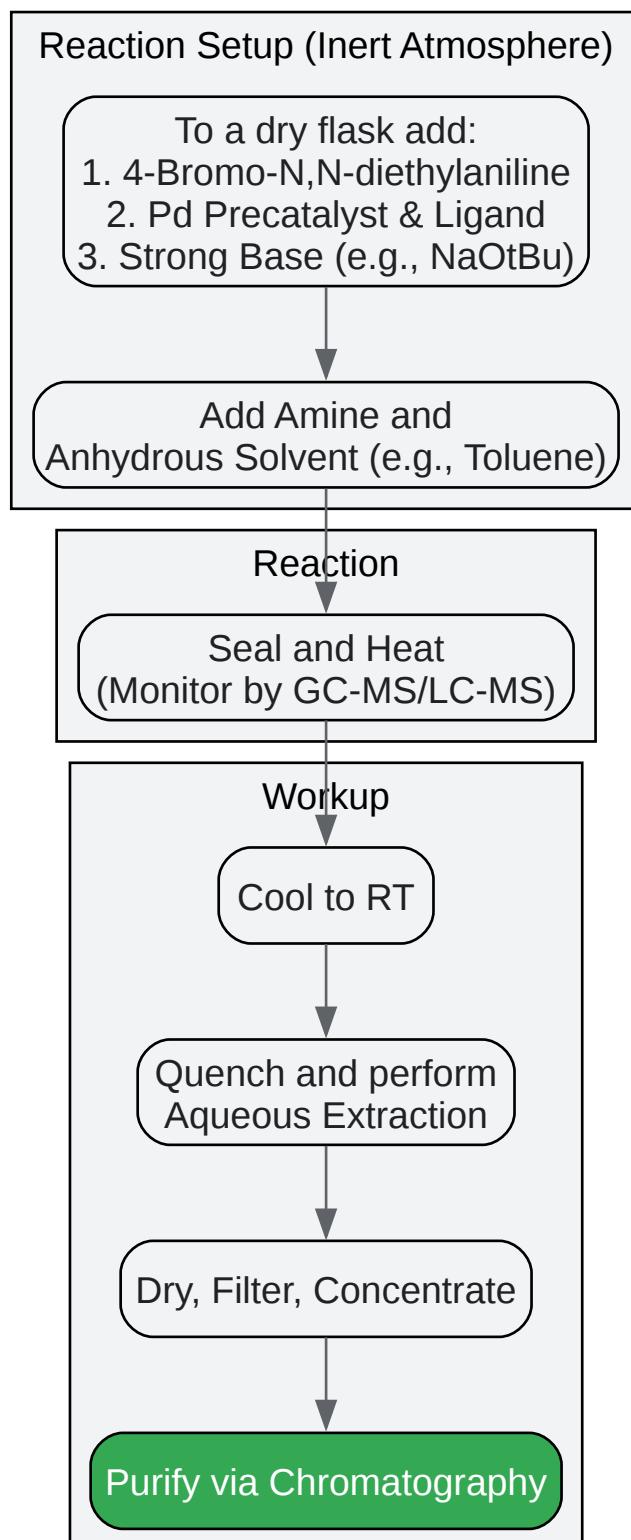
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For **4-Bromo-N,N-diethylaniline**, the most telling feature is the isotopic signature of bromine.[\[4\]](#)

- Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: [M]⁺ at m/z 227 and [M+2]⁺ at m/z 229. The observation of this doublet is a definitive indicator of a monobrominated compound.
- Key Fragments: A common fragmentation is the loss of an ethyl group, leading to a significant peak at m/z 198/200.


Ion	m/z Value	Significance
[C ₁₀ H ₁₄ ⁷⁹ BrN] ⁺	227	Molecular Ion (M ⁺)
[C ₁₀ H ₁₄ ⁸¹ BrN] ⁺	229	Molecular Ion Isotope (M+2) ⁺
[C ₈ H ₉ ⁷⁹ BrN] ⁺	198	Loss of an ethyl group
[C ₈ H ₉ ⁸¹ BrN] ⁺	200	Loss of an ethyl group (isotope)


A Representative Synthetic Protocol


The most direct synthesis of **4-Bromo-N,N-diethylaniline** involves the electrophilic bromination of N,N-diethylaniline. The strong activating effect of the diethylamino group directs the incoming electrophile (bromine) almost exclusively to the para position.[8]

Protocol: Electrophilic Bromination of N,N-diethylaniline

- **Dissolution:** Dissolve N,N-diethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
- **Bromine Addition:** In a separate flask, prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this bromine solution dropwise to the stirred aniline solution. The causality here is critical: slow, cooled addition is necessary to control the exothermicity of the reaction and prevent over-bromination.
- **Reaction:** Allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
- **Precipitation:** Pour the reaction mixture into a beaker of cold water. The non-polar product will precipitate out of the aqueous solution.
- **Isolation & Purification:** Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a solvent like ethanol to yield the final product as a crystalline solid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 4-BROMO-N,N-DIETHYLANILINE | 2052-06-4 [chemicalbook.com]
- 3. 4-Bromo-N,N-diethylaniline, 97% | Fisher Scientific [fishersci.ca]
- 4. 4-Bromo-N,N-diethylaniline [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [4-Bromo-N,N-diethylaniline structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7770344#4-bromo-n-n-diethylaniline-structural-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com